molecular formula C9H10N2O2 B13162562 4-(Azetidin-1-yl)pyridine-2-carboxylic acid

4-(Azetidin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B13162562
M. Wt: 178.19 g/mol
InChI Key: OSCYJDKCTLALOV-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with an azetidine moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with azetidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or add hydrogen.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction could produce pyridine-2-carboxylic acid derivatives .

Scientific Research Applications

4-(Azetidin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid functionalities but lacks the azetidine moiety.

    Azetidine-2-carboxylic acid: Contains the azetidine and carboxylic acid groups but lacks the pyridine ring.

Uniqueness: 4-(Azetidin-1-yl)pyridine-2-carboxylic acid is unique due to the combination of the azetidine moiety with the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-(azetidin-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-6-7(2-3-10-8)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13)

InChI Key

OSCYJDKCTLALOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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